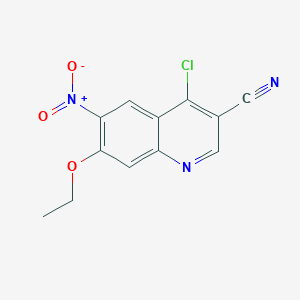

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline nucleus is a recurring motif in a vast array of biologically active compounds, including a number of approved drugs. tandfonline.comnih.govbenthamdirect.com Its importance stems from its ability to serve as a versatile pharmacophore, a core molecular framework responsible for a drug's biological activity. nih.gov The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism exploited in certain anticancer agents. iosrjournals.org Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. orientjchem.org

The adaptability of the quinoline scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.govnih.gov This has led to the development of quinoline derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgnih.gov The ongoing exploration of quinoline chemistry continues to yield novel compounds with the potential to address unmet medical needs. orientjchem.org

Overview of Substituted Quinoline Derivatives in Research

Research into substituted quinoline derivatives is a vibrant and rapidly evolving field. rsc.orgnih.gov Scientists are continually exploring new synthetic methodologies to create novel quinoline-based compounds and evaluating their potential in various therapeutic areas. researchgate.netrsc.org These investigations often involve structure-activity relationship (SAR) studies, which aim to understand how different substituents at various positions on the quinoline ring affect its biological activity. nih.gov This knowledge is crucial for the rational design of more effective and selective drug candidates. tandfonline.com

Research Focus on 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline: A Case Study in Multi-functionalized Heterocycles

Within the broad family of quinoline derivatives, this compound stands out as a key building block in the synthesis of several targeted therapies. This compound is a polyfunctionalized quinoline, meaning it possesses multiple reactive functional groups that can be selectively modified. The presence of a chloro group at the 4-position, a cyano group at the 3-position, an ethoxy group at the 7-position, and a nitro group at the 6-position makes it a versatile intermediate for constructing more complex molecules.

The synthesis of this compound itself involves a multi-step process, often starting from more readily available precursors. Its primary significance in research lies in its role as a precursor to potent enzyme inhibitors, particularly those targeting protein kinases involved in cancer progression. For example, it is a crucial intermediate in the synthesis of lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. nih.govrsc.orgmedkoo.comrsc.org

The chemical reactivity of its various functional groups allows for sequential and controlled modifications. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains. The nitro group at the 6-position can be reduced to an amino group, which can then be further functionalized. chemicalbook.com This step-wise elaboration is a cornerstone of the synthetic strategies employing this versatile building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 214476-09-2 |

| Molecular Formula | C₁₂H₈ClN₃O₃ |

| Molecular Weight | 277.66 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Data sourced from publicly available chemical supplier information. cymitquimica.comcymitquimica.com

Table 2: Key Functional Groups and Their Synthetic Utility

| Functional Group | Position | Synthetic Role |

| Chloro | 4 | Serves as a leaving group for nucleophilic aromatic substitution, enabling the attachment of various side chains. |

| Cyano | 3 | Can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further points for diversification. |

| Ethoxy | 7 | Modulates the electronic properties and solubility of the molecule. |

| Nitro | 6 | Can be readily reduced to an amino group, providing a handle for further derivatization, such as in the synthesis of lapatinib. chemicalbook.com |

The focused research on this compound highlights the importance of multi-functionalized heterocyclic compounds in modern drug discovery. Its well-defined reactivity and strategic placement of functional groups make it an invaluable tool for medicinal chemists striving to create the next generation of targeted therapeutics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCUBEZCMHJCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451854 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-09-2 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline molecule. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

While specific experimental data for this compound is not widely available in published literature, a theoretical analysis of its structure allows for the prediction of its NMR spectral features. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, as well as the ethyl group of the ethoxy substituent. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro, cyano, and chloro groups. The ethyl group should present as a characteristic triplet and quartet pattern.

The ¹³C NMR spectrum would complement the proton data by identifying all carbon atoms in the molecule, including the quaternary carbons of the quinoline ring and the carbon of the cyano group. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.9 | s | - |

| H-5 | ~7.8 | s | - |

| H-8 | ~7.4 | s | - |

| OCH₂CH₃ | ~4.3 | q | ~7.0 |

| OCH₂CH₃ | ~1.5 | t | ~7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~118 |

| C-4 | ~145 |

| C-4a | ~125 |

| C-5 | ~122 |

| C-6 | ~140 |

| C-7 | ~155 |

| C-8 | ~105 |

| C-8a | ~148 |

| CN | ~115 |

| OCH₂CH₃ | ~65 |

| OCH₂CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₂H₈ClN₃O₃.

The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Key fragmentation pathways would likely involve the loss of the ethoxy group, the nitro group, and potentially the chlorine atom.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 277.02 | Molecular Ion |

| [M-NO₂]⁺ | 231.02 | Loss of Nitro Group |

| [M-OC₂H₅]⁺ | 232.00 | Loss of Ethoxy Group |

| [M-Cl]⁺ | 242.03 | Loss of Chlorine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands include a sharp peak for the cyano (C≡N) group and strong absorptions for the nitro (NO₂) group. The aromatic C-H and C=C bonds of the quinoline ring, as well as the C-O and C-H bonds of the ethoxy group, would also produce characteristic signals.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Cyano (C≡N) stretch | ~2230-2210 |

| Nitro (NO₂) asymmetric stretch | ~1570-1500 |

| Nitro (NO₂) symmetric stretch | ~1370-1300 |

| Aromatic C-H stretch | ~3100-3000 |

| Aromatic C=C stretch | ~1600-1450 |

| C-O (ether) stretch | ~1250-1000 |

| C-Cl stretch | ~800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The presence of the extended aromatic quinoline system, substituted with chromophoric groups like the nitro and cyano groups, is expected to result in significant absorption in the UV-Vis region.

The spectrum would likely exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent used for the analysis.

Expected UV-Visible Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~250-280 | High |

| n→π | ~320-360 | Low to Medium |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for quantifying its presence in a mixture. A reversed-phase HPLC method would be suitable for this purpose.

The method would involve a stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, for instance, around 254 nm. The retention time of the compound under specific chromatographic conditions is a key identifier.

Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the definitive technique. This method requires the growth of a suitable single crystal of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Hypothetical values |

| Bond Lengths (Å) | C-Cl (~1.74), C≡N (~1.15), C-N(O₂) (~1.48) |

| Bond Angles (°) | Angles around the quinoline core and substituents |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations: DFT, Semi-Empirical, and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, which include Density Functional Theory (DFT), semi-empirical, and ab initio approaches, solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. DFT has become particularly popular for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules like quinoline (B57606) derivatives. scirp.org

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional arrangement of atoms, or its optimized geometry, must be determined. Geometry optimization is a computational process that finds the minimum energy conformation of a molecule. For 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. scirp.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinoline derivatives, DFT calculations have been used to determine these orbital energies and predict their reactivity. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the chloro, cyano, and nitro groups would be expected to influence its HOMO and LUMO energy levels and thus its reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -1.23 | 5.35 |

| 8-Hydroxy-2-methylquinoline | -5.92 | -1.15 | 4.77 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.45 | -2.01 | 4.44 |

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Quantum chemical calculations can determine the partial atomic charges on each atom, revealing the electron-rich and electron-deficient regions of the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the electronegative oxygen and nitrogen atoms of the nitro and cyano groups, as well as the chlorine atom, would be expected to create regions of negative electrostatic potential, influencing its intermolecular interactions. rjptonline.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netecetoc.org These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally determined activities or properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). mdpi.com

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR/QSPR model. mdpi.com For a molecule like this compound, a combination of descriptors representing its size, shape, electronic properties, and lipophilicity would likely be employed.

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment | Electronic properties and reactivity |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and hydrophobicity |

QSAR models are widely used in drug discovery to predict the biological activity of new compounds. nih.gov For instance, QSAR studies on quinoline derivatives have been conducted to predict their anticancer, antibacterial, and antiviral activities. researchgate.netnih.gov By developing a QSAR model based on a series of quinoline compounds with known activities, it would be possible to predict the potential biological activity of this compound.

Similarly, QSPR models can predict the environmental fate of chemicals. ecetoc.org For nitroaromatic compounds, QSPR models have been developed to predict properties such as toxicity to aquatic organisms, biodegradability, and soil sorption. mdpi.com Given the presence of the nitro group, a QSPR approach could be valuable for assessing the potential environmental impact of this compound. The development of such models relies on statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms to establish a predictive relationship between the molecular descriptors and the property of interest. nih.gov

Molecular Dynamics Simulations and Molecular Docking Studies

Molecular dynamics (MD) simulations and molecular docking are cornerstone computational techniques for exploring the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods are instrumental in predicting the binding mode, affinity, and stability of the ligand-target complex, offering a window into the molecular basis of potential biological activity. For quinoline derivatives, which are known to interact with various biological targets, these studies are particularly insightful.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, a common target of investigation is the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a target in cancer therapy. While specific docking studies for this compound are not extensively documented in publicly available literature, the interactions of structurally similar quinoline-based inhibitors with EGFR provide a strong predictive framework.

These studies consistently show that the quinoline scaffold fits into the ATP-binding pocket of the EGFR kinase domain. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For instance, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, forming a crucial interaction with key amino acid residues in the hinge region of the kinase domain, such as Methionine 769 (Met769).

The substituents on the quinoline ring play a critical role in modulating these interactions. The ethoxy group at the 7-position can engage in hydrophobic interactions with nonpolar residues within the binding pocket. The cyano and nitro groups, being strong electron-withdrawing groups, influence the electronic distribution of the quinoline ring, which can in turn affect the strength of the interactions. The chloro group at the 4-position can also contribute to binding through halogen bonding or hydrophobic interactions.

A hypothetical representation of the key interactions between a quinoline derivative and the EGFR active site is detailed in the table below.

| Interaction Type | Ligand Moiety | Target Residue (Example) |

| Hydrogen Bond | Quinoline Nitrogen | Met769 |

| Hydrophobic Interaction | Ethoxy Group | Leucine, Valine, Alanine residues |

| π-π Stacking | Quinoline Ring | Phenylalanine residues |

| Halogen Bond | Chloro Group | Carbonyl oxygen of backbone |

A crucial output of molecular docking and MD simulations is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative value typically indicates a stronger and more favorable interaction. Various scoring functions are employed in docking software to estimate this affinity. For quinoline derivatives targeting EGFR, predicted binding energies are often in the range of -7 to -10 kcal/mol.

More advanced methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches, can be applied to snapshots from MD simulations to provide a more accurate estimation of the binding free energy. These methods account for solvent effects and provide a more rigorous prediction of the ligand's binding strength.

While experimental determination of binding affinity is the gold standard, these computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing. For this compound, its combination of substituents would be expected to result in a significant binding affinity for its target, a hypothesis that can be quantitatively explored through these computational methods.

| Computational Method | Predicted Parameter | Typical Value Range for Quinoline Inhibitors |

| Molecular Docking Score | Binding Energy (kcal/mol) | -7.0 to -10.0 |

| MM/GBSA or MM/PBSA | Binding Free Energy (kcal/mol) | Varies based on system and simulation |

In Silico Prediction of Reactivity and Selectivity

Computational chemistry also provides powerful tools for predicting the chemical reactivity and selectivity of a molecule. These predictions are based on the electronic structure of the compound, which can be calculated using quantum mechanical methods such as Density Functional Theory (DFT).

For this compound, the distribution of electron density is heavily influenced by its various functional groups. The nitro (-NO2) and cyano (-CN) groups are strong electron-withdrawing groups, which decrease the electron density on the quinoline ring system, making it more susceptible to nucleophilic attack. Conversely, the ethoxy (-OCH2CH3) group is an electron-donating group, which increases the electron density, particularly at the ortho and para positions relative to its attachment point. The chloro (-Cl) group is electron-withdrawing through induction but can be weakly electron-donating through resonance.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and location of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the energy and location of the LUMO indicate its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized over the nitro- and cyano-substituted part of the quinoline ring, indicating that these are the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ethoxy groups and the nitrogen of the cyano group, while positive potential would be expected on the quinoline ring, particularly near the electron-withdrawing substituents.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the selectivity of a compound for different biological targets. These models correlate the structural and physicochemical properties of a series of compounds with their biological activity. By analyzing the contributions of different substituents, QSAR can provide insights into which molecular features are important for selective binding.

| Computational Approach | Predicted Property | Application to this compound |

| Density Functional Theory (DFT) | Electron density distribution, molecular orbital energies | Predicts sites susceptible to nucleophilic or electrophilic attack. |

| Frontier Molecular Orbital (FMO) Theory | HOMO and LUMO energy and localization | Identifies the most reactive sites for electron donation and acceptance. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Visualizes electron-rich and electron-poor regions, indicating reactive centers. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Can be used to predict the selectivity of the compound for different targets. |

Advanced Applications in Material Science and Chemical Biology

Role as Building Blocks for Complex Supramolecular Architectures

The molecular structure of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, featuring a planar aromatic quinoline (B57606) core and multiple functional groups (chloro, cyano, ethoxy, and nitro), suggests its potential as a versatile building block for the construction of complex supramolecular architectures. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro, cyano, chloro) groups can facilitate non-covalent interactions such as π-π stacking, hydrogen bonding (via the nitro group's oxygen atoms), and dipole-dipole interactions. These interactions are fundamental to the self-assembly of molecules into ordered, higher-order structures.

Applications in Optoelectronic Materials

The extended π-conjugated system of the quinoline ring, combined with the presence of both electron-donating and electron-withdrawing substituents, imparts this compound with potential photophysical properties relevant to optoelectronic materials. Computational studies on similar quinoline derivatives suggest that such substitution patterns can lead to tunable electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs)

Nitroquinoline derivatives have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the nitro and cyano groups in this compound could facilitate electron injection and transport, which are crucial for efficient OLED performance. Furthermore, the quinoline core is a known chromophore, and modification of its substituents can alter the emission wavelength. However, specific experimental data on the electroluminescence of this compound is not currently available.

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells, Polymer Solar Cells)

Quinoline-based dyes have been explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong molar extinction coefficients and good stability. The structure of this compound, with its donor-π-acceptor characteristics, is theoretically suitable for such applications. The ethoxy group can act as an electron donor, the quinoline ring as the π-bridge, and the cyano and nitro groups as electron acceptors. This intramolecular charge transfer character is a key requirement for efficient photosensitizers in DSSCs. However, experimental validation of its performance in photovoltaic devices has not been reported.

Ligand Design in Coordination Chemistry

The nitrogen atom in the quinoline ring and the nitrogen atom of the cyano group in this compound present potential coordination sites for metal ions. The cyano group is a well-known ligand in coordination chemistry, capable of binding to metals in either a terminal or bridging fashion. The quinoline nitrogen can also coordinate to a metal center. This dual-coordination potential makes the molecule an interesting candidate for the design of novel ligands for coordination chemistry. The synthesis of metal complexes with cyano-substituted quinoline ligands has been reported, leading to the formation of coordination polymers and discrete metal complexes with interesting structural and electronic properties. The specific coordination behavior of this compound with various metal ions would require dedicated synthetic and characterization studies.

Probes for Chemical Biology Studies

Quinoline derivatives are widely recognized for their fluorescent properties and have been developed as fluorescent probes for various applications in chemical biology. The fluorescence of the quinoline scaffold is often sensitive to the local environment and can be modulated by the introduction of different functional groups. The presence of the nitro group in this compound might quench fluorescence through photoinduced electron transfer. However, reduction of the nitro group to an amino group could potentially "turn on" fluorescence, a mechanism that has been exploited in the design of probes for detecting specific biological analytes or processes. While the direct application of this compound as a chemical biology probe has not been documented, the underlying quinoline scaffold and its amenability to chemical modification suggest a potential avenue for future research in this area.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways (e.g., Photochemical Degradation)

Abiotic degradation, particularly photochemical degradation, is a likely pathway for the transformation of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline in the environment. The quinoline (B57606) ring system can absorb sunlight, leading to photochemical reactions. researchgate.net The presence of substituents on the aromatic rings can significantly influence the rate and products of photodegradation.

Research on quinoline itself has shown that it can undergo photodegradation in aquatic environments, with a half-life that can vary from days to months depending on conditions like water composition and sunlight intensity. researchgate.net The process is often accelerated by the presence of substances that produce hydroxyl radicals, such as dissolved organic matter and nitrates. researchgate.net For this compound, photochemical processes could involve the transformation of the nitro group, dechlorination, or cleavage of the quinoline ring. The photochemical reduction of quinolines has been demonstrated, suggesting a potential pathway for the alteration of the core structure. nih.gov

The degradation of similar compounds, like quinoline in the presence of oxidants and UV light, has been studied, showing significant removal efficiency. sid.ir For instance, the photodegradation of quinoline can be accelerated at a lower pH. researchgate.net

Table 1: Predicted Abiotic Degradation Pathways for this compound

| Degradation Pathway | Predicted Transformation | Influencing Factors |

| Photochemical Degradation | - Reduction of the nitro group- Dechlorination- Hydroxylation of the quinoline ring- Ring cleavage | - Sunlight intensity- pH- Presence of photosensitizers (e.g., dissolved organic matter) |

| Hydrolysis | Likely to be slow due to the stability of the aromatic rings and the C-Cl bond. | - pH- Temperature |

Biotic Degradation and Microbial Metabolism

The biotic degradation of this compound is expected to be a slow and complex process due to its xenobiotic nature. The presence of nitro, chloro, and cyano groups on the stable quinoline ring system contributes to its recalcitrance. asm.orgnih.gov Microorganisms have, however, evolved diverse pathways to break down a wide range of aromatic compounds. nih.govnih.gov

The degradation is likely to be initiated by the reduction of the nitro group, a common first step in the microbial metabolism of nitroaromatic compounds under both aerobic and anaerobic conditions. nih.govnih.gov This reduction can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The resulting aromatic amine may be more amenable to further degradation.

A diverse range of microorganisms, including bacteria and fungi, are known to degrade nitroaromatic and chlorinated aromatic compounds. nih.govcapes.gov.br Bacteria from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Comamonas have been frequently implicated in the degradation of quinoline and its derivatives. nih.govnih.govnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known for their ability to degrade a wide array of persistent organic pollutants, including nitroaromatics, through the action of non-specific extracellular enzymes. nih.gov

A microbial consortium, rather than a single species, is often more effective at completely mineralizing complex xenobiotics. nih.gov Such a consortium would likely possess a variety of enzymes capable of attacking different parts of the molecule. For instance, some members might reduce the nitro group, while others could hydroxylate the aromatic ring, leading to ring cleavage. The degradation of quinoline by a microbial consortium has been shown to proceed through multiple metabolic pathways. nih.gov

The rate of biodegradation of this compound will be significantly influenced by environmental factors.

pH: Microbial activity and enzyme function are highly pH-dependent. The optimal pH for the degradation of quinoline by various bacteria has been reported to be in the neutral to slightly alkaline range (pH 7.0-9.0). nih.gov Extreme pH conditions can inhibit microbial growth and degradation. nih.gov

Temperature: As with most biological processes, temperature plays a crucial role. Mesophilic conditions (e.g., 30-37°C) are often optimal for the degradation of compounds like quinoline. nih.gov Lower temperatures will slow down the metabolic rate, while excessively high temperatures can denature the enzymes involved.

Nutrient Availability: The presence of other carbon and nitrogen sources can affect the degradation of the target compound. In some cases, the compound may serve as a sole source of carbon and nitrogen for microorganisms. nih.gov In other instances, co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, may be the primary mechanism.

Oxygen Availability: The availability of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant. Aerobic pathways often involve oxygenases for ring hydroxylation and cleavage. nih.gov Anaerobic pathways typically commence with the reduction of the nitro group. nih.govnih.gov

Table 2: Factors Affecting the Biodegradation of Structurally Similar Compounds

| Factor | Optimal Range (for Quinoline/Nitroaromatics) | Impact on Degradation Rate |

| pH | 7.0 - 9.0 nih.gov | Decreases at acidic or highly alkaline pH. nih.gov |

| Temperature | 30 - 37 °C nih.gov | Decreases at lower or higher temperatures. nih.gov |

| Salinity | Low to moderate nih.gov | High salt concentrations can be inhibitory. nih.gov |

| Oxygen | Aerobic or Anaerobic | Determines the specific metabolic pathways. nih.gov |

Predictive Models for Environmental Persistence and Transformation

Predictive models are valuable tools for estimating the environmental fate of chemicals for which limited experimental data exist. nih.gov These models, often based on Quantitative Structure-Activity Relationships (QSAR), use the chemical structure of a compound to predict its physicochemical properties and environmental behavior, including persistence and biodegradability.

For this compound, a multimedia fugacity model could predict its distribution among different environmental compartments such as air, water, soil, and sediment. nih.gov Such models consider properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow). Given its likely low volatility and moderate to low water solubility, the compound is expected to partition primarily to soil and sediment.

Biodegradation prediction models, such as those available through platforms like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) or integrated predictive tools, can provide an initial assessment of its biodegradability. nih.gov These systems compare the chemical structure to a database of known biodegradation pathways and microbial transformations. Based on its structural features (chlorinated, nitrated aromatic), such models would likely classify this compound as persistent or slowly biodegradable. asm.orgnih.govresearchgate.net

Future Research Trajectories and Unresolved Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline and related quinoline (B57606) derivatives often involves multi-step processes with drawbacks such as long reaction times, the use of hazardous chemicals, and high temperatures. nih.gov These factors can impact both the economic viability and environmental footprint of production. nih.gov Future research will need to focus on developing more efficient and sustainable synthetic methodologies.

Key areas for improvement include:

Green Chemistry Approaches: The exploration of green chemistry principles is paramount. This includes the use of environmentally benign solvents, or even solvent-free conditions, and the development of catalytic systems that minimize waste and energy consumption. ijpsjournal.comrsc.orgacs.org Techniques such as microwave-assisted and ultrasound-assisted synthesis have already shown promise in accelerating reaction times and improving yields for other quinoline derivatives and could be adapted for this specific compound. nih.gov

One-Pot Syntheses: Designing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. nih.govrsc.org

Novel Catalysts: Research into new and reusable catalysts, such as solid acid catalysts or metal-organic frameworks, could lead to more selective and efficient reactions under milder conditions. rsc.orgmdpi.com For instance, the use of formic acid as a green catalyst has been explored for quinoline synthesis. ijpsjournal.com

A comparison of traditional versus potential green synthetic approaches is highlighted in the table below.

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts (e.g., solid acids, enzymes) |

| Energy | High temperatures, long reaction times | Microwave, ultrasound, lower temperatures |

| Waste | Significant byproduct formation | Atom-economical reactions, reduced waste |

| Efficiency | Multiple steps, lower overall yield | One-pot reactions, higher overall yield |

Deepening Mechanistic Understanding of Biological and Material Interactions

While this compound has been identified as a precursor for compounds with potential anticancer and antimicrobial activities, a detailed understanding of its specific mechanisms of action is still lacking. Future research should aim to unravel the intricate interactions of this molecule at a cellular and molecular level.

Key research questions to address include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that this compound and its derivatives interact with is crucial. For instance, its role as a potential inhibitor of protein tyrosine kinases (PTKs) like EGFR and HER-2 warrants further investigation.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the different functional groups (chloro, cyano, ethoxy, and nitro) affect biological activity is needed. nih.gov This will enable the rational design of more potent and selective analogs.

Material Science Interactions: In the context of materials science, understanding how the compound's structure influences its properties in polymers or other materials is essential for developing new applications.

Exploration of New Application Domains

The current focus for this compound has primarily been in the realm of medicinal chemistry, particularly as a scaffold for anticancer agents. chemicalbook.com However, the unique combination of functional groups suggests that its potential applications could be much broader.

Potential new application domains to explore include:

Agrochemicals: The quinoline core is present in various agrochemicals. Investigating the potential of this compound and its derivatives as herbicides, fungicides, or insecticides could open up new avenues. chemimpex.com

Materials Science: The cyano and nitro groups, along with the heterocyclic quinoline ring, could impart interesting optical or electronic properties. This makes the compound a candidate for investigation in areas like organic light-emitting diodes (OLEDs), sensors, or as a component in advanced polymers.

Antiviral and Antiparasitic Agents: The broad biological activity of quinoline derivatives suggests that this compound could be screened for activity against a wider range of pathogens, including viruses and parasites. ijpsjournal.com

Addressing Scalability and Broad Applicability in Industrial and Pharmaceutical Contexts

For any promising compound to move from the laboratory to industrial or pharmaceutical applications, the scalability of its synthesis is a critical factor. atlantis-press.com The transition from small-scale laboratory synthesis to large-scale production presents significant challenges. researchgate.net

Key considerations for future research include:

Process Optimization: Developing a cost-effective and commercially viable process for large-scale production is essential. researchgate.net This involves optimizing reaction conditions, minimizing the number of steps, and ensuring high purity of the final product. researchgate.net

Cost-Effectiveness: The starting materials for the synthesis should be readily available and inexpensive to ensure the economic feasibility of large-scale production. atlantis-press.com

Regulatory Compliance: Any potential pharmaceutical application will require a synthetic route that meets the stringent requirements of regulatory agencies.

Refining Computational Models for Predictive Accuracy and Scope

Computational chemistry and machine learning are increasingly powerful tools in chemical research. researchgate.net For this compound, these methods can accelerate the discovery and development process.

Future research in this area should focus on:

Predictive SAR Models: Developing robust quantitative structure-activity relationship (QSAR) models can help predict the biological activity of new derivatives before they are synthesized, saving time and resources.

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, which could aid in designing more efficient synthetic routes. researchgate.net The IBM RXN for Chemistry platform is an example of such a tool being used for retrosynthesis prediction. nih.gov

Docking and Molecular Dynamics Simulations: More sophisticated computational studies can provide insights into the binding modes of this compound with its biological targets, guiding the design of more effective inhibitors. nih.gov For instance, molecular dynamics simulations can help understand the stability and interactions of the compound within a protein's active site. nih.gov

The table below summarizes the potential impact of refined computational models.

| Computational Tool | Application for this compound | Potential Impact |

| QSAR | Predict biological activity of new derivatives | Faster identification of lead compounds |

| Machine Learning | Predict reaction outcomes and retrosynthesis | More efficient and novel synthetic route design |

| Molecular Docking | Predict binding affinity and mode to biological targets | Rational design of more potent inhibitors |

| Molecular Dynamics | Simulate compound-target interactions over time | Deeper understanding of mechanism of action |

By addressing these future research trajectories and unresolved challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via multi-step substitution and nitration reactions. For example, ethylation of quinoline precursors (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) in polar aprotic solvents (e.g., DMSO) with controlled heating (60–80°C) yields intermediates. Nitro and cyano groups are introduced via electrophilic substitution under acidic conditions. Product ratios depend on solvent choice, temperature, and catalysts like Bu4NI .

- Quality Control : Use HPLC with UV detection (λ = 254 nm) and C18 columns to monitor reaction progress. Compare retention times against standards .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., ethoxy at C7, nitro at C6).

- IR : Identify key functional groups (e.g., C≡N stretch ~2200 cm<sup>-1</sup>, NO2 asymmetric stretch ~1520 cm<sup>-1</sup>) .

- Crystallography : Grow single crystals via slow evaporation in ethanol. Use X-ray diffraction (Cu-Kα radiation) to resolve the triclinic crystal system (space group P1) and validate bond angles/geometry .

Advanced Research Questions

Q. What mechanistic insights explain contradictory substituent effects on antibacterial activity in nitroquinoline derivatives?

- Hypothesis Testing : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents (e.g., fluoro vs. ethoxy at C7). Use molecular docking (PDB: 1KZN) to assess interactions with bacterial DNA gyrase.

- Data Contradiction : Fluoro groups typically enhance lipophilicity and membrane penetration, but steric hindrance from bulkier substituents (e.g., ethoxy) may reduce binding affinity. Validate via isothermal titration calorimetry (ITC) .

Q. How do solvent polarity and temperature impact the regioselectivity of nitro group introduction in this quinoline scaffold?

- Experimental Design : Perform nitration under varying conditions:

- Solvent : Compare DCM (low polarity) vs. sulfuric acid (high polarity).

- Temperature : Test 0°C vs. 25°C.

- Analysis : Use LC-MS to quantify nitro-isomer ratios. Polar solvents favor para-nitration due to stabilized transition states, while lower temperatures reduce byproduct formation .

Q. What strategies resolve discrepancies in crystallographic data for nitroquinoline derivatives?

- Case Study : If experimental unit cell parameters (e.g., a = 8.23 Å, α = 85.6°) conflict with DFT-optimized structures, re-evaluate hydrogen bonding and π-stacking using Mercury software. Cross-validate with powder XRD to rule out polymorphism .

Methodological Resources

- Structural Databases :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.